molecular formula C3H4O2 B052913 3-Oxetanone CAS No. 6704-31-0

3-Oxetanone

Cat. No.: B052913
CAS No.: 6704-31-0
M. Wt: 72.06 g/mol
InChI Key: ROADCYAOHVSOLQ-UHFFFAOYSA-N
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Description

3-Oxetanone, also known as oxetan-3-one or 1,3-epoxy-2-propanone, is a chemical compound with the molecular formula C₃H₄O₂. It is the ketone derivative of oxetane and an isomer of β-propiolactone. This compound is a liquid at room temperature and has a boiling point of 140°C . This compound is primarily used as a specialty chemical in research, particularly in the synthesis of other oxetanes of pharmacological interest .

Scientific Research Applications

3-Oxetanone has several scientific research applications, including:

Mechanism of Action

Target of Action

3-Oxetanone, also known as oxetan-3-one or 1,3-epoxy-2-propanone, is a chemical compound with the formula C3H4O2 . It is primarily used in research for the synthesis of other oxetane-containing compounds . The primary targets of this compound are these oxetane-containing compounds, which have improved solubility, reduced lipophilicity, and amphiphilicity .

Mode of Action

The interaction of this compound with its targets involves the formation of various oxetane-containing lead compounds . This process includes the synthesis of (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via a single-step microwave-mediated reaction with primary amides and thioamides . Additionally, this compound can form oxetane-containing spirocycles through a thermal 1,3-dipolar cycloaddition reaction with α-amino acids or secondary α-amino acid esters .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . This process includes the initial formation of the epoxide followed by ring opening . The formation of the oxetane ring from an epoxide requires moderate heating .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and boils at 140 °c . This suggests that the compound may have good bioavailability due to its liquid state, which can facilitate absorption and distribution in the body.

Result of Action

The result of this compound’s action is the synthesis of various oxetane-containing compounds with improved properties . These compounds have improved solubility, reduced lipophilicity, and amphiphilicity, making them potentially useful in various applications, including drug discovery .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the formation of the oxetane ring from an epoxide requires moderate heating . Therefore, the efficacy and stability of this compound can be affected by the temperature of the environment in which it is stored and used.

Safety and Hazards

3-Oxetanone is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

3-Oxetanone plays a significant role in biochemical reactions, particularly in the formation of hydrogen and tetrel bonds. It interacts with water and formaldehyde, forming different types of bonds depending on the interacting molecule. With water, this compound forms a classical O–H⋯O hydrogen bond, while with formaldehyde, it forms both C⋯O tetrel bonds and C–H⋯O weak hydrogen bonds . These interactions highlight the compound’s versatility in biochemical environments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reactivity of cells by altering the internal dynamics and geometries of interacting molecules . These changes can impact cell function, potentially leading to modifications in cellular behavior and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as both a proton acceptor and a tetrel donor, facilitating the formation of hydrogen and tetrel bonds . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at room temperature but begins to dissociate at temperatures around 600°C

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Oxetanone involves the use of 1,3-dichloroacetone as the starting material. The process includes hydrolysis followed by a ring-closing reaction to form the oxetane ring. This method avoids the use of hazardous reagents and achieves a yield of over 50% .

Another method involves the condensation of this compound with various primary nitro derivatives (either aliphatic or aromatic) through a cascade sequence in a one-pot procedure. This method yields 3-substituted isoxazole-4-carbaldehydes in high overall yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The method involving 1,3-dichloroacetone is particularly advantageous for industrial production due to its high yield and avoidance of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Oxetanone undergoes various types of chemical reactions, including:

    Oxidation: Oxidation reactions can convert this compound into other oxetane derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives of this compound.

    Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted oxetane derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    β-Propiolactone: An isomer of 3-Oxetanone with similar reactivity but different structural properties.

    Cyclobutanone: Another four-membered ring ketone with different reactivity and applications.

    Oxetane: The parent compound of this compound, with a similar ring structure but lacking the ketone functional group.

Uniqueness of this compound

This compound is unique due to its strained four-membered ring structure and the presence of a ketone functional group. This combination imparts distinct reactivity and makes it a valuable building block in synthetic chemistry and drug discovery .

Properties

IUPAC Name

oxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROADCYAOHVSOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567101
Record name Oxetan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6704-31-0
Record name 3-Oxetanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6704-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006704310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.190.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-OXETANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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